![molecular formula C15H12N4O4S2 B2400180 (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946206-14-0](/img/structure/B2400180.png)
(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring, a benzo[d]thiazole ring, and a sulfamoyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes several aromatic rings (benzo[d]thiazole and isoxazole), which likely contribute to its stability. The presence of nitrogen in the isoxazole and thiazole rings may allow the compound to participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, isoxazoles can react with nucleophiles at the carbon adjacent to the oxygen .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Thiazole Derivatives
(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a part of a family of thiazole derivatives. Research by Raval, Naik, and Desai (2012) demonstrated a microwave-assisted synthesis technique for these derivatives, highlighting its rapidity and environmental friendliness. The study found increased reaction rates and better yields with this method. Some synthesized compounds exhibited significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Antimicrobial and Biological Screening
Another study by Mhaske et al. (2011) reported the synthesis of thiazole-5-carboxamide derivatives. These compounds were found effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and showed distinct antibacterial and antifungal activities. This study highlights the diverse chemical activity and biological relevance of thiazole derivatives (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Anti-HIV Activity
In the context of antiviral research, Zia et al. (2012) synthesized a series of thiazole derivatives and tested them for anti-HIV activity. Although most compounds were inactive against HIV, a couple showed inhibition of HIV-1, indicating potential applications in HIV treatment and the need for further research in this area (Zia, Akhtar, Hameed, & Al-Masoudi, 2012).
Herbicidal Activities
The derivatives of this chemical class have also been explored for agricultural applications. Hu et al. (2009) synthesized novel thiazol-2-yl piperidyl carboxamides and thiocarboxamides, showing moderate to good herbicidal activities. This research offers a glimpse into the potential use of these compounds in agricultural sciences (Hu, Liu, Huang, Tu, & Zhang, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c1-3-6-19-11-5-4-10(25(16,21)22)8-13(11)24-15(19)17-14(20)12-7-9(2)18-23-12/h1,4-5,7-8H,6H2,2H3,(H2,16,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPNKFISVOHMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
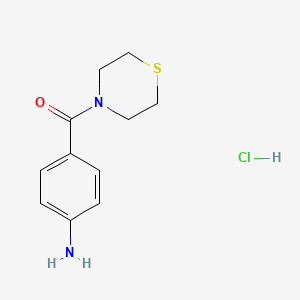
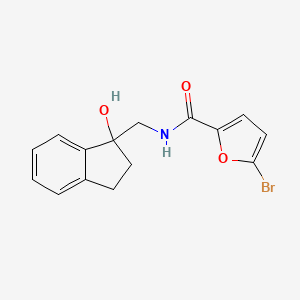
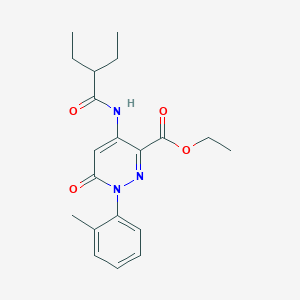

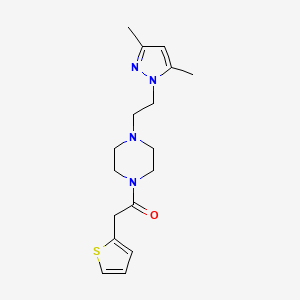

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)
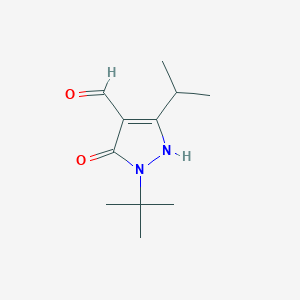
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)


![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
